2-(4-fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c16-12-3-1-11(2-4-12)9-14(20)19-7-5-13(6-8-19)21-15-18-17-10-22-15/h1-4,10,13H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQHENSFHLIEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine moiety linked to a thiadiazole ring and a fluorophenyl group. Its structural formula can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: CHFNOS
- Molecular Weight: 348.42 g/mol
Anticholinesterase Activity
Recent studies have highlighted the anticholinesterase activity of compounds containing the 1,3,4-thiadiazole moiety. For instance, derivatives similar to the target compound have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. One study reported that certain thiadiazole derivatives exhibited IC values in the nanomolar range, indicating strong inhibitory potential compared to donepezil, a standard AChE inhibitor .
| Compound | IC (nM) |
|---|---|
| Thiadiazole derivative with fluorine | 1.82 ± 0.6 |
| Donepezil | 600 |
Antiproliferative Effects
The antiproliferative activity of similar thiadiazole derivatives has also been evaluated against various cancer cell lines. In one study, compounds were assessed for their effects on breast and prostate cancer cells, yielding IC values ranging from 3.97 to 33.14 µM, suggesting moderate efficacy .
| Cell Line | Compound | IC (µM) |
|---|---|---|
| MCF-7 (Breast) | Compound A | 10.5 |
| PC3 (Prostate) | Compound B | 5.8 |
The biological activity of these compounds is often attributed to their ability to interact with specific receptors or enzymes. For instance, the presence of the thiadiazole ring may enhance binding affinity to AChE or other molecular targets involved in neurodegenerative processes . Molecular docking studies have provided insights into how these compounds may fit into active sites of target enzymes.
Study on Neuroprotective Effects
A case study involving a series of thiadiazole derivatives demonstrated significant neuroprotective effects in animal models of Alzheimer's disease. The study utilized behavioral assays alongside biochemical analyses to assess cognitive function improvements and reductions in amyloid-beta levels .
Cancer Cell Line Studies
In another investigation focusing on antiproliferative activity, several derivatives were tested against multiple cancer cell lines (including MCF-7 and HCT-116). The results indicated that modifications to the thiadiazole structure could enhance cytotoxicity and selectivity toward cancer cells over normal fibroblasts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, such as the piperidine core, fluorophenyl groups, or heterocyclic substituents:
Pharmacological and Physicochemical Properties
- Enzyme Inhibition : The compound in , featuring a fluorophenyl-piperidine-hydroxyphenylpiperazine structure, inhibits tyrosinase at low micromolar concentrations, suggesting fluorophenyl and piperidine motifs enhance binding to enzyme active sites .
- Anthelmintic Activity : Thiazole-piperidine derivatives (e.g., 6n ) show efficacy against parasitic worms, attributed to interactions with metabolic enzymes .
- Physicochemical Properties :
- Solubility : The oxadiazole derivative () has a predicted density of 1.218 g/cm³, comparable to thiadiazole analogs .
- Bioavailability : Compounds with fewer H-bond acceptors (e.g., 6n : 3 acceptors) may exhibit better membrane permeability than those with polar substituents (e.g., hydroxyphenyl groups in ) .
Analytical Characterization
- NMR Shifts :
- LCMS Data : Thiazole derivatives (e.g., 6n ) exhibit [M+H]+ peaks at 424.3, while oxadiazole analogs () have higher masses due to additional methyl groups .
Q & A
Q. What are the key considerations for synthesizing 2-(4-fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one with high purity?
Methodological Answer: Synthesis involves multi-step reactions, including:
- Thiadiazole-piperidine coupling : Requires controlled temperature (e.g., 60–80°C) and inert atmospheres to prevent oxidation of sensitive intermediates .
- Acylation : Use of catalysts like DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to activate carboxyl groups for efficient ketone formation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : Compare chemical shifts (e.g., thiadiazole protons at δ 8.2–8.5 ppm; fluorophenyl protons at δ 7.1–7.3 ppm) to reference data .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated: 361.12; observed: 361.10) .
- HPLC : Monitor purity with a C18 column (acetonitrile/water mobile phase, retention time ~12.3 min) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer:
- Antimicrobial activity : Perform broth microdilution assays (MIC values against S. aureus and E. coli) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ATP-competitive assays .
Advanced Research Questions
Q. What experimental approaches elucidate the mechanism of action in enzyme inhibition?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions between the thiadiazole ring and kinase ATP-binding pockets (e.g., hydrophobic interactions with Val 76 in EGFR) .
- Kinetic studies : Conduct Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .
- Western blotting : Assess downstream signaling (e.g., phosphorylation of ERK/MAPK pathways) in treated cells .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives?
Methodological Answer:
- Substituent variation : Synthesize analogs with substituents at the thiadiazole 5-position (e.g., methyl, ethyl, trifluoromethyl) to assess steric/electronic effects .
- Bioisosteric replacement : Replace the fluorophenyl group with chlorophenyl or pyridyl moieties to optimize binding affinity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors at the piperidine oxygen) .
Q. What advanced analytical techniques resolve conflicting spectral data during characterization?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine protons) .
- X-ray crystallography : Determine bond angles (e.g., C-S-N in thiadiazole: 112.5°) to confirm tautomeric forms .
- LC-MS/MS : Differentiate isobaric impurities using fragmentation patterns (e.g., m/z 243.1 for a common byproduct) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
